molecular formula C8H8BClO2 B132458 trans-2-(4-Chlorophenyl)vinylboronic acid CAS No. 154230-29-2

trans-2-(4-Chlorophenyl)vinylboronic acid

Cat. No. B132458
M. Wt: 182.41 g/mol
InChI Key: HWSDRAPTZRYXHN-AATRIKPKSA-N
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Description

Trans-2-(4-Chlorophenyl)vinylboronic acid is a chemical compound that is part of a broader class of organic compounds containing a vinyl group attached to a phenyl ring which is further substituted with a chlorine atom and a boronic acid group. This compound is of interest due to its potential applications in organic synthesis and materials science, particularly in the context of creating covalent bonds with other organic substrates.

Synthesis Analysis

The synthesis of related compounds, such as the vinyl ester of 4-carboxyphenylboronic acid, has been reported using an exchange reaction of vinyl acetate with 4-carboxyphenylboronic acid . This process involves the creation of a vinyl ester that contains a boron functional group, which can then be used for further chemical reactions. Although the specific synthesis of trans-2-(4-Chlorophenyl)vinylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of trans-2-(4-Chlorophenyl)vinylboronic acid would consist of a vinyl group (ethenyl) attached to a phenyl ring that is substituted with a chlorine atom at the para position and a boronic acid group. The structure is likely to be planar due to the sp2 hybridization of the carbon atoms in the vinyl group and the phenyl ring. The presence of the boronic acid group would introduce the potential for forming reversible covalent bonds with diols or other compounds containing hydroxyl groups.

Chemical Reactions Analysis

The vinyl ester of carboxyphenylboronic acid has been shown to undergo covalent fixation to wood's hydroxyl groups through a potassium carbonate (K2CO3) catalyzed transesterification reaction . This suggests that trans-2-(4-Chlorophenyl)vinylboronic acid could also participate in similar transesterification reactions with substrates containing hydroxyl groups, leading to the formation of stable covalent bonds. Additionally, the related compound 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has been studied for its photoisomerization properties , indicating that vinyl compounds with chlorophenyl substituents may exhibit interesting photochemical behavior.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-(4-Chlorophenyl)vinylboronic acid are not provided in the papers, we can infer that the compound would exhibit properties typical of vinyl boronic acids. These may include moderate solubility in organic solvents, sensitivity to oxygen and moisture due to the boronic acid group, and the ability to form complexes with various Lewis bases. The chlorine substituent would likely influence the electronic properties of the phenyl ring, potentially affecting the reactivity of the compound in electrophilic substitution reactions.

Scientific Research Applications

Synthesis Applications

  • Trans-2-(Trifluoromethyl)cyclopropanes Synthesis : Utilizing vinylboronic acid in Suzuki reactions has enabled the synthesis of trans-2-(trifluoromethyl)cyclopropanes, which are used in various chemical applications. This process is efficient and offers moderate to excellent yields (Duncton & Singh, 2013).

  • Dehydrogenative Borylation : Rhodium-catalyzed dehydrogenative borylation of vinylarenes and alkenes, including trans-2-(4-Chlorophenyl)vinylboronic acid, has been developed to produce useful vinylboronate esters. This method avoids the consumption of the alkene substrate by hydrogenation (Coapes et al., 2003).

  • Cross-Coupling Reactions : The Suzuki−Miyaura cross-coupling process, involving palladium catalysis, has been a significant application for vinylboronic acids in creating cross-coupled products. This includes a detailed computational study of the entire catalytic cycle (Braga et al., 2006).

  • Homocoupling Reaction Mechanism : A study on the homocoupling reaction of trans-2-phenylvinylboronic acid catalyzed by palladium nanocubes has provided insights into the reaction mechanisms, which is significant for understanding and improving these types of reactions (Elias et al., 2017).

Computational and Theoretical Studies

  • Quantum-Chemical Investigations : The trans-cis photoisomerization mechanisms of certain compounds related to trans-2-(4-Chlorophenyl)vinylboronic acid have been investigated using quantum-chemical methods. This research contributes to a better understanding of the photoisomerization processes in similar compounds (Jansone et al., 2012).

Safety And Hazards

“trans-2-(4-Chlorophenyl)vinylboronic acid” is classified as a non-combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSDRAPTZRYXHN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Chlorophenyl)vinylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SNS Vasconcelos, VH Menezes da Silva… - Asian Journal of …, 2017 - Wiley Online Library
3‐Vinyl and 3‐stilbenyl tyrosine derivatives, accessed by the Suzuki–Miyaura coupling reaction in good yields, are presented. These synthetic olefins then provided a fast and effective …
Number of citations: 6 onlinelibrary.wiley.com
W Shaban - 2015 - search.proquest.com
Conjugated enynes are common carbon moieties in natural products, pharmaceuticals, and in industrial ingredients. The recent success of Suzuki type reactions involving potassium …
Number of citations: 2 search.proquest.com
RO Barichello - 2020 - ir.library.ontariotechu.ca
The functionalization of benzhydryl alcohols is an approach to form important building blocks in organic synthesis. More specifically, the derivatization of benzhydryl alcohols to afford an …
Number of citations: 2 ir.library.ontariotechu.ca
M Aman - 2018 - search.proquest.com
Palladium inserted hydridopalladium species represents as RCOOPdH. Our focus is to react this species with potassium styryltrifluoroborates to synthesize new kinds of styryl ester …
Number of citations: 2 search.proquest.com
K Scholl, J Dillashaw, E Timpy, Y Lam… - The Journal of …, 2018 - ACS Publications
Diels–Alder reactions of tethered vinyl–metal species offer the opportunity to fashion highly functionalized diol intermediates for synthesis. We have developed the first enantioselective …
Number of citations: 15 pubs.acs.org
CH Oh, HH Jung, KS Kim, N Kim - … Chemie International Edition, 2003 - Wiley Online Library
No base is necessary: Excellent yields are produced on addition of organoboronic acids to alkynes under mild reaction conditions when palladium compounds are used as catalysts (…
Number of citations: 179 onlinelibrary.wiley.com
H Yu, R Lee, H Kim, D Lee - The Journal of Organic Chemistry, 2019 - ACS Publications
A Lewis acid-promoted highly regio- and diastereoselective C(sp 3 )–C(sp 2 ) cross-coupling reaction between unprotected aryl-substituted 1,2-diols and styryl-, aryl-, heteroaryl-, and …
Number of citations: 10 pubs.acs.org
A Treat, V Henri, J Liu, J Shen, M Gil-Silva… - ACS …, 2022 - ACS Publications
Capsaicin, the compound in hot chili peppers responsible for their pungency and an agonist of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), has long …
Number of citations: 4 pubs.acs.org
N Kim, CJ Park, Y Kim, SS Ryu, H Cho, Y Nam… - European Journal of …, 2023 - Elsevier
Necroptosis executed by RIPK3-mediated phosphorylation of MLKL is a programmed necrotic cell death and implicated with various diseases such as sterile inflammation. We …
Number of citations: 0 www.sciencedirect.com
AL Barthelemy, A Prieto, P Diter… - European Journal of …, 2018 - Wiley Online Library
We report herein the preparation of ortho‐vinylaryl S‐trifluoromethylated sulfoximines through cross‐coupling reactions. Two efficient palladium‐catalyzed procedures (Stille and Suzuki…

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